N-Boc-DL-2-amino-1-butanol
Description
Nomenclature and Stereoisomers
The systematic naming and classification of N-Boc-DL-2-amino-1-butanol and its related stereoisomers are fundamental to understanding their chemical identity and reactivity. Each compound is uniquely identified by its Chemical Abstracts Service (CAS) number.
This compound (CAS: 138373-86-1)
This compound is the racemic mixture, containing both (R) and (S) enantiomers. buyersguidechem.comsigmaaldrich.com The Boc protecting group enhances its stability and solubility in organic solvents, making it a valuable intermediate in various synthetic pathways. labshake.comcalpaclab.comscbio.cn
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 138373-86-1 |
| Molecular Formula | C9H19NO3 |
| Molecular Weight | 189.25 g/mol labshake.comcalpaclab.comscbio.cn |
| Purity | min 98% calpaclab.com |
N-Boc-(R)-(+)-2-amino-1-butanol (CAS: 150736-71-3)
This is the (R)-enantiomer of the N-Boc protected compound. The "(+)" signifies that it is dextrorotatory, meaning it rotates plane-polarized light to the right. It is a key chiral building block used in the synthesis of enantiomerically pure compounds. smolecule.comcymitquimica.comallchemblock.com
Table 2: Chemical and Physical Properties of N-Boc-(R)-(+)-2-amino-1-butanol
| Property | Value |
| CAS Number | 150736-71-3 scbt.com |
| Molecular Formula | C9H19NO3 scbt.com |
| Molecular Weight | 189.25 g/mol scbt.com |
| Synonyms | (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate cymitquimica.com, carbamic acid, [(1r)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (9ci) chemical-suppliers.eu |
N-Boc-(S)-(-)-2-amino-1-butanol (CAS: 150736-72-4)
This is the (S)-enantiomer, and the "(-)" indicates that it is levorotatory, rotating plane-polarized light to the left. chemical-suppliers.eusigmaaldrich.comcalpaclab.com Like its (R)-counterpart, it is a valuable chiral intermediate in asymmetric synthesis. canbipharm.comaksci.com
Table 3: Chemical and Physical Properties of N-Boc-(S)-(-)-2-amino-1-butanol
| Property | Value |
| CAS Number | 150736-72-4 sigmaaldrich.comcalpaclab.comcanbipharm.com |
| Molecular Formula | C9H19NO3 sigmaaldrich.comcalpaclab.comcanbipharm.com |
| Molecular Weight | 189.25 g/mol sigmaaldrich.comcalpaclab.comcanbipharm.com |
| Melting Point | 40-45 °C sigmaaldrich.comsigmaaldrich.com |
| Form | Solid sigmaaldrich.comsigmaaldrich.com |
| Synonyms | (S)-tert-butyl 1-hydroxybutan-2-ylcarbamate, carbamic acid, n-[(1s)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester chemical-suppliers.eu |
DL-2-Amino-1-butanol (CAS: 13054-87-0, 96-20-8)
This is the parent compound, a racemic mixture of 2-amino-1-butanol. fishersci.catcichemicals.comchemicalbook.com It serves as the starting material for the synthesis of its N-Boc protected derivative and has applications in various chemical processes. chemnet.comchemwhat.comsimsonpharma.comchemicalbook.com
Table 4: Chemical and Physical Properties of DL-2-Amino-1-butanol
| Property | Value |
| CAS Number | 13054-87-0 chemicalbook.comchemnet.comsimsonpharma.com, 96-20-8 fishersci.catcichemicals.com |
| Molecular Formula | C4H11NO fishersci.cachemicalbook.com |
| Molecular Weight | 89.14 g/mol fishersci.canist.gov |
| Boiling Point | 179-183 °C chemicalbook.comchemicalbook.com |
| Melting Point | -2 °C chemicalbook.comchemicalbook.com |
| Density | 0.944 g/mL at 20 °C chemicalbook.comchemicalbook.com |
| Synonyms | 2-amino-1-butanol fishersci.ca, (±)-2-aminobutan-1-ol chemnet.com, 1-(Hydroxymethyl)propylamine chemeo.com |
(R)-(-)-2-Amino-1-butanol (CAS: 5856-63-3)
This is the levorotatory (R)-enantiomer of 2-amino-1-butanol. sigmaaldrich.comthermofisher.comfishersci.com It is a crucial chiral building block, particularly in the synthesis of pharmaceuticals. For instance, it is a key intermediate in the synthesis of the antitubercular drug ethambutol. tcichemicals.com
Table 5: Chemical and Physical Properties of (R)-(-)-2-Amino-1-butanol
| Property | Value |
| CAS Number | 5856-63-3 sigmaaldrich.comthermofisher.comfishersci.com |
| Molecular Formula | C4H11NO thermofisher.com |
| Molecular Weight | 89.14 g/mol sigmaaldrich.com |
| Boiling Point | 172-174 °C sigmaaldrich.com |
| Melting Point | -2 °C sigmaaldrich.com |
| Density | 0.943 g/mL at 20 °C sigmaaldrich.com, 0.944 g/mL |
| Optical Rotation | [α]19/D −10°, neat sigmaaldrich.com |
| Synonyms | L(-)-2-AMINO-1-BUTANOL |
(S)-(+)-2-Amino-1-butanol (CAS: 5856-62-2)
This is the dextrorotatory (S)-enantiomer of 2-amino-1-butanol. spectrumchemical.comtcichemicals.comtcichemicals.comscbt.comsigmaaldrich.com It is also a significant chiral synthon in organic chemistry. spectrumchemical.comscbt.com
Table 6: Chemical and Physical Properties of (S)-(+)-2-Amino-1-butanol
| Property | Value |
| CAS Number | 5856-62-2 spectrumchemical.comtcichemicals.comtcichemicals.comscbt.comsigmaaldrich.com |
| Molecular Formula | C4H11NO scbt.com |
| Molecular Weight | 89.14 g/mol scbt.comsigmaaldrich.com |
| Boiling Point | 172-174 °C sigmaaldrich.com |
| Density | 0.944 g/mL at 25 °C sigmaaldrich.com |
| Optical Rotation | [α]20/D +10°, neat sigmaaldrich.com |
| Appearance | Colorless to slightly pale-yellow liquid spectrumchemical.com |
| Solubility | Soluble in water, ether, and alcohols spectrumchemical.com |
Chemical Structure and Bonding Characteristics
The molecular structure of this compound consists of a four-carbon butanol backbone. An amino group is attached to the second carbon atom, and this amino group is protected by a Boc group. A hydroxyl group resides on the first carbon atom. The presence of a chiral center at the second carbon atom gives rise to two stereoisomers.
| Property | Value |
|---|---|
| CAS Number | 138373-86-1 buyersguidechem.comlocalpharmaguide.com |
| Molecular Formula | C9H19NO3 buyersguidechem.comlocalpharmaguide.com |
| Molecular Weight | 189.25 g/mol sigmaaldrich.com |
Significance in Organic Synthesis and Medicinal Chemistry
The strategic importance of this compound stems from its role as a versatile building block. sigmaaldrich.com In organic synthesis, it serves as a precursor for the creation of more complex chiral molecules. The ability to deprotect the amino group allows for its subsequent reaction to form amides, amines, and other nitrogen-containing functionalities, which are prevalent in many biologically active compounds. google.com For instance, chiral 1,2-amino alcohols are fundamental components in the synthesis of various pharmaceuticals. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGWGOFPUXNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571731 | |
| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138373-86-1, 193086-15-6 | |
| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-DL-2-amino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Boc Dl 2 Amino 1 Butanol and Its Stereoisomers
Classical Resolution Techniques for DL-2-amino-1-butanol Precursors
The separation of racemic mixtures, a process known as resolution, is a cornerstone of stereoselective synthesis. For DL-2-amino-1-butanol, several classical methods have been effectively employed.
Diastereomeric Salt Formation with Chiral Acids (e.g., L(+)-Tartaric Acid)
A widely utilized and industrially significant method for resolving racemic 2-amino-1-butanol is through the formation of diastereomeric salts with a chiral acid. google.comgoogle.com L(+)-tartaric acid is a commonly used resolving agent for this purpose. google.comgoogle.com The fundamental principle of this technique lies in the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org
In a typical procedure, DL-2-amino-1-butanol is dissolved in a suitable solvent, often an essentially anhydrous organic solvent like methanol (B129727) or ethanol, and then treated with L(+)-tartaric acid. google.com This leads to the preferential crystallization of the acid L-tartrate of d-2-amino-1-butanol, leaving the l-2-amino-1-butanol in the mother liquor. google.comgoogle.com The crystallized salt can then be isolated by filtration. google.com To recover the free d-2-amino-1-butanol, the salt is decomposed using a base, such as calcium hydroxide (B78521), which precipitates the tartaric acid as a salt and liberates the desired enantiomer of the amino alcohol. google.comgoogle.com
| Resolving Agent | Target Enantiomer Isolated | Key Process Steps |
| L(+)-Tartaric Acid | d-2-amino-1-butanol | 1. Dissolution of DL-2-amino-1-butanol in anhydrous alcohol. 2. Addition of L(+)-tartaric acid. 3. Fractional crystallization of the d-2-amino-1-butanol-L-tartrate salt. 4. Decomposition of the salt with a base (e.g., calcium hydroxide) to yield free d-2-amino-1-butanol. google.com |
This method is advantageous due to its scalability and the availability of tartaric acid as a relatively inexpensive chiral resolving agent.
Enzymatic Resolution Approaches
Enzymatic resolutions offer a highly selective and environmentally benign alternative to classical chemical methods. These processes utilize enzymes as biocatalysts to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
An effective enzymatic method for obtaining enantiomerically pure (S)-2-amino-1-butanol involves the enantioselective hydrolysis of its N-phenylacetyl derivative using penicillin G acylase. researchgate.net In this process, racemic 2-amino-1-butanol is first converted to N-phenylacetyl-DL-2-amino-1-butanol. researchgate.net This derivative then serves as a substrate for penicillin G acylase, which selectively hydrolyzes the (S)-enantiomer to yield (S)-2-amino-1-butanol, leaving the (R)-N-phenylacetyl-2-amino-1-butanol unreacted. researchgate.net
The use of immobilized penicillin G acylase is particularly advantageous as it allows for easy recovery and recycling of the enzyme, making the process more cost-effective and sustainable. researchgate.net This methodology can produce (S)-2-amino-1-butanol with a very high enantiomeric excess (e.e. >99%) and in good theoretical yields (around 70%). researchgate.net The progress of the hydrolysis can be monitored by HPLC to ensure the reaction is stopped at the optimal point to achieve high enantiomeric excess. researchgate.net
| Enzyme | Substrate | Selective Reaction | Product | Enantiomeric Excess (e.e.) |
| Penicillin G Acylase | N-phenylacetyl-DL-2-amino-1-butanol | Hydrolysis of the (S)-enantiomer | (S)-2-amino-1-butanol | >99% researchgate.net |
Another enzymatic strategy involves the resolution of a precursor, N-acyl-DL-aminobutyric acid, using an acylase. nih.govresearchgate.net This method provides access to enantiomerically pure 2-aminobutyric acid, which can then be converted to the corresponding 2-amino-1-butanol. The acylase selectively hydrolyzes the N-acyl group of one of the enantiomers of the aminobutyric acid derivative. This allows for the separation of the deacylated amino acid from the unreacted acylated enantiomer. The resulting enantiopure 2-aminobutyric acid can subsequently be reduced to the desired enantiomer of 2-amino-1-butanol.
Stereoselective Synthesis of Enantiopure 2-amino-1-butanol and its Derivatives
In contrast to resolving a racemic mixture, stereoselective synthesis aims to directly produce a single enantiomer. This approach is often more atom-economical as it avoids the loss of 50% of the material inherent in classical resolutions.
Asymmetric Reduction of Precursors (e.g., D-2-Aminobutyric Acid with Lithium Aluminum Hydride)
An established method for the stereoselective synthesis of (R)-(-)-2-amino-1-butanol is the reduction of the corresponding chiral amino acid, D-2-aminobutyric acid. chemicalbook.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid functional group to a primary alcohol while leaving the chiral center intact. chemicalbook.com
The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com The D-2-aminobutyric acid is carefully added to a suspension of lithium aluminum hydride in THF, and the mixture is then refluxed to drive the reaction to completion. After the reduction, a careful workup procedure is required to quench the excess reducing agent and isolate the desired (R)-(-)-2-amino-1-butanol. This method provides a direct route to the enantiopure amino alcohol from a readily available chiral precursor.
| Chiral Precursor | Reducing Agent | Solvent | Product |
| D-2-Aminobutyric Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (R)-(-)-2-Amino-1-butanol chemicalbook.com |
This approach highlights the utility of the "chiral pool," where naturally occurring chiral molecules like amino acids are used as starting materials for the synthesis of other enantiopure compounds.
Catalytic Asymmetric Synthesis
The synthesis of specific stereoisomers of N-Boc-2-amino-1-butanol, namely the enantiopure vicinal amino alcohols, is a significant area of focus in synthetic chemistry due to their application as chiral ligands and catalysts. rsc.org Catalytic asymmetric synthesis provides efficient pathways to these molecules, establishing the desired stereochemistry with high fidelity. rsc.org
Strategies for achieving enantiopure vicinal amino alcohols like the stereoisomers of 2-amino-1-butanol include asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides. rsc.org A prominent approach involves the copper-catalyzed stereodivergent synthesis from prochiral enals or enones. nih.gov This method allows for the construction of all possible stereoisomers of an amino alcohol by sequentially using copper hydride-catalyzed hydrosilylation and hydroamination. nih.gov By selecting the appropriate enantiomer of the chiral ligand for the copper catalyst and the specific geometry (E- or Z-) of the starting olefin, one can control the absolute and relative stereochemistry of the resulting product. nih.gov
For instance, the reduction of amino acids can produce amino alcohols. The (R)-(-)-2-Amino-1-butanol can be synthesized via the reduction of D-2-Aminobutyric acid using lithium aluminum hydride in tetrahydrofuran. chemicalbook.com Once the chiral amino alcohol is obtained, it can be protected with a Boc group to yield the desired N-Boc-protected stereoisomer.
Another general strategy for the asymmetric synthesis of amino alcohols is to start with a chiral material, such as (S)-glycidol, which can be synthesized through asymmetric epoxidation of allylic alcohols. The reaction of this chiral epoxide with an appropriate amine in the presence of a chiral catalyst can lead to the formation of the desired amino alcohol stereoisomer, which can then be purified and protected.
N-Boc Protection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and its ease of removal under mild acidic conditions. wikipedia.orgtotal-synthesis.com The most common reagent for this protection is di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org
The protection of the amino group in 2-amino-1-butanol involves its reaction with di-tert-butyl dicarbonate. The mechanism begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. total-synthesis.comcommonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate leaving group, which then deprotonates the newly formed ammonium (B1175870) ion. commonorganicchemistry.com The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol (B103910). commonorganicchemistry.com
The reaction can be carried out under various conditions. It can be performed in aqueous conditions, often in the presence of a base like sodium hydroxide, or in organic solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane, sometimes with a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov A simple method involves stirring the amine and Boc₂O in water at room temperature. wikipedia.org
General Reaction Scheme:
2-amino-1-butanol + (Boc)₂O → N-Boc-2-amino-1-butanol + tert-butanol + CO₂
| Reactant | Reagent | Conditions | Product |
| 2-amino-1-butanol | Di-tert-butyl dicarbonate | Aqueous or organic solvent, with or without base | N-Boc-DL-2-amino-1-butanol |
For molecules like 2-amino-1-butanol that contain both an amino and a hydroxyl group, chemoselectivity is crucial to ensure only the amine is protected. Various catalytic systems and solvents have been developed to achieve high chemoselectivity for N-Boc protection over O-acylation.
One highly effective system utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst. organic-chemistry.org This method allows for efficient and chemoselective mono-N-Boc protection of amino alcohols without the formation of side products like oxazolidinones. organic-chemistry.orgresearchgate.net Other systems employ catalysts such as iodine or perchloric acid adsorbed on silica-gel under solvent-free conditions at room temperature. organic-chemistry.org Protic ionic liquids have also been shown to be efficient catalysts for selective N-tert-butyloxycarbonylation. researchgate.net The use of water as a solvent can also promote chemoselective N-Boc protection without the need for any catalyst, preventing the formation of common side products. organic-chemistry.org
| Catalyst/Solvent System | Key Advantage | Reference |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | High chemoselectivity, recyclable catalyst | organic-chemistry.orgresearchgate.net |
| Iodine (catalytic) | Solvent-free, ambient temperature | organic-chemistry.org |
| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, reusable catalyst | organic-chemistry.org |
| Water | Catalyst-free, no side products | organic-chemistry.org |
| Protic Ionic Liquids | Solvent-free, high selectivity | researchgate.net |
Advanced Synthetic Transformations Leading to this compound
A synthetic route to DL-2-amino-1-butanol, the precursor for this compound, involves the reaction of butene-1 with a nitrile, such as acetonitrile, and chlorine. This reaction forms N-[1-(chloromethyl)propyl]acetimidoyl chloride. google.com This intermediate is then hydrolyzed to produce dl-2-amino-1-butanol hydrochloride. google.com
The hydrolysis can proceed in stages. A limited hydrolysis, aided by a weak base like calcium carbonate, can yield N-[1-(chloromethyl)propyl]acetamide. google.comgoogle.com For complete hydrolysis to dl-2-amino-1-butanol, methanol and a catalytic amount of hydrochloric acid are added to the reaction mixture containing the acetamide (B32628) intermediate, which is then refluxed. google.com This process yields dl-2-amino-1-butanol hydrochloride and methyl acetate (B1210297) as a byproduct. google.comgoogle.com The hydrochloride salt can then be neutralized to give the free base, 2-amino-1-butanol, which is subsequently protected with the Boc group.
Reaction Sequence:
Butene-1 + Acetonitrile + Cl₂ → N-[1-(chloromethyl)propyl]acetimidoyl chloride google.com
N-[1-(chloromethyl)propyl]acetimidoyl chloride --(H₂O)--> N-[1-(chloromethyl)propyl]acetamide google.com
N-[1-(chloromethyl)propyl]acetamide --(MeOH, HCl, Reflux)--> dl-2-amino-1-butanol hydrochloride google.comgoogle.com
Following the hydrolysis step, purification and isolation are critical to obtain pure dl-2-amino-1-butanol before the N-Boc protection step. After the hydrolysis to the hydrochloride salt, volatile components such as methyl acetate and water are removed by distillation. google.comgoogle.com The resulting crude dl-2-amino-1-butanol hydrochloride is often a viscous material that crystallizes upon standing. google.com
To obtain the free base from the hydrochloride salt, the crude salt can be suspended in a solvent mixture like toluene (B28343) and isopropanol, followed by treatment with anhydrous ammonia. google.com The precipitated ammonium chloride is removed by filtration, and the solvents are evaporated under reduced pressure to yield the crude dl-2-amino-1-butanol. google.com Alternatively, the hydrochloride salt can be treated with a base such as sodium hydroxide in isopropanol. The precipitated sodium chloride is filtered off, and the filtrate is distilled under reduced pressure to isolate the 2-amino-1-butanol. google.com
For obtaining specific stereoisomers, resolution of the racemic mixture is performed. This is often achieved by fractional crystallization using a chiral resolving agent, such as L(+)-tartaric acid, in a solvent like methanol or ethanol. google.comgoogle.com The diastereomeric salt of the desired enantiomer (e.g., d-2-amino-1-butanol L(+)-tartrate) crystallizes out of the solution and can be isolated by filtration. google.comgoogle.com
| Purification Step | Technique | Purpose |
| Removal of Byproducts | Distillation | To remove volatile impurities like methyl acetate. google.comgoogle.com |
| Isolation of Free Base | Filtration and Evaporation | To separate the product from precipitated salts (e.g., NH₄Cl, NaCl). google.com |
| Final Product Purification | Vacuum Distillation | To obtain pure dl-2-amino-1-butanol. google.com |
| Stereoisomer Separation | Fractional Crystallization | To resolve the racemic mixture into individual enantiomers using a chiral acid. google.comgoogle.com |
Applications in Advanced Organic Synthesis
N-Boc-DL-2-amino-1-butanol as a Chiral Building Block
Chiral building blocks are essential for creating enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The enantiomers derived from this compound, primarily (S)-2-amino-1-butanol, are widely used for this purpose. nih.govnih.gov These molecules can be transformed into other chiral molecules like β-amino alcohols and 1,2-diamines, which are valuable in asymmetric synthesis. rsc.org
Asymmetric Catalysis and Ligand Design
While direct use of this compound in ligand design is not extensively documented, its deprotected chiral amine precursors, (R)- and (S)-2-amino-1-butanol, are foundational. Chiral amino alcohols are a privileged class of compounds for the synthesis of ligands used in asymmetric catalysis. sciencenet.cn These ligands coordinate with metal centers to create a chiral environment, influencing the stereochemical outcome of a reaction. For instance, chiral phosphine-olefin ligands can be synthesized from chiral amino alcohols and have shown high efficiency in reactions like the Rh-catalyzed asymmetric 1,4-addition. chinesechemsoc.org The development of such catalysts is crucial for producing single-enantiomer drugs and other fine chemicals. sciencenet.cn
Chiral Auxiliaries in Stereoselective Transformations
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. researchgate.net The enantiomers of 2-amino-1-butanol, derived from the racemic Boc-protected form, can serve as precursors to these auxiliaries. researchgate.net The auxiliary creates a diastereomeric intermediate that favors the formation of one stereoisomer over another. After the desired transformation, the auxiliary is cleaved from the product. This strategy has been a reliable method in asymmetric synthesis since the 1980s, allowing for predictable and well-understood stereochemical control in reactions such as enolate alkylations and aldol (B89426) condensations. researchgate.net
Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates
The most significant application of this compound is as a precursor in the synthesis of various pharmaceuticals. The Boc-protected form facilitates handling and specific reactions before being deprotected to yield the crucial chiral amine needed for the final drug structure.
Precursor for Ethambutol Hydrochloride Synthesis
The (S,S)-enantiomer of Ethambutol is a primary (first-line) drug used to treat tuberculosis. nih.gov The key chiral precursor for its synthesis is (S)-(+)-2-amino-1-butanol. chemicalbook.comsscdt.org Industrial synthesis routes often start with the racemic mixture, DL-2-amino-1-butanol, which is then resolved using a chiral acid like L-(+)-tartaric acid to isolate the desired (S)-enantiomer. google.com This enantiomer is then reacted with 1,2-dichloroethane (B1671644) to form the final Ethambutol molecule, which is subsequently converted to its hydrochloride salt for pharmaceutical use. google.compatsnap.com The synthesis of DL-2-amino-1-butanol itself can be achieved through various methods, including a process starting from butene-1 and acetonitrile. google.com The efficiency of resolving the racemic mixture and the purity of the resulting (S)-2-amino-1-butanol are critical for producing pharmaceutical-grade Ethambutol. google.comresearchgate.net
Derivatives with Analgesic Activity
While direct evidence for analgesic derivatives of this compound is limited in the provided search results, the broader class of amino acid derivatives has been explored for various central nervous system activities. The structural motif of amino alcohols is a key feature in many biologically active compounds, and modifications of this scaffold can lead to a range of pharmacological effects. Further research into specific derivatives would be necessary to fully characterize any analgesic properties.
Synthesis of Anti-convulsant Agents
The chiral precursors derived from this compound are vital in the synthesis of several anti-convulsant drugs, particularly those in the racetam class. nih.gov
Levetiracetam: This antiepileptic drug is the (S)-enantiomer of etiracetam. researchgate.net One synthetic approach involves the condensation of (S)-2-amino-1-butanol with γ-butyrolactone under solvent-free conditions to form an intermediate alcohol. tandfonline.comtandfonline.com This intermediate is then oxidized and amidated to yield Levetiracetam. tandfonline.comgoogle.com The use of the chiral aminobutanol (B45853) ensures the correct stereochemistry in the final product, which is crucial for its therapeutic activity. researchgate.net
Brivaracetam: A newer antiepileptic drug, Brivaracetam is also synthesized using chiral precursors derived from 2-aminobutanol. benthamscience.comeurekaselect.combenthamdirect.com One method describes the condensation of (S)-2-amino butanol with a chiral butyrolactone derivative to form a key lactam intermediate, which is then transformed into Brivaracetam. benthamscience.combenthamdirect.com The stereocontrol during synthesis is a significant challenge, making the choice of chiral starting materials like (S)-2-aminobutanol critical. eurekaselect.com
Formation of Macrocyclic and Heterocyclic Systems
Chiral crown ethers are macrocyclic polyethers that can selectively bind cations and recognize chiral guest molecules, making them important in enantioselective catalysis and molecular recognition. The chiral precursor (R)-(-)-2-amino-1-butanol, obtained by the deprotection of N-Boc-(R)-2-amino-1-butanol, is a key starting material for the high-yield synthesis of chiral monoaza-15-crown-5 ethers.
The synthesis involves reacting the chiral amino alcohol with a suitable polyether chain, often under high-dilution conditions to favor intramolecular cyclization over polymerization. The resulting chiral monoaza-crown ethers demonstrate notable enantiomeric selectivity in recognizing chiral ammonium (B1175870) salts. For example, a monoaza-15-crown-5 ether derived from (R)-(-)-2-amino-1-butanol shows a binding preference for the (R)-enantiomer of phenylethylamine perchlorate. This ability to discriminate between enantiomers is a direct consequence of the stereocenter originating from the amino alcohol precursor. The same precursor has also been used to prepare C2-symmetric chiral diaza-18-crown-6 ethers, which are effective in complexing amino acid esters.
Table 2: Enantiomeric Selectivity of a Chiral Monoaza-15-crown-5 Ether Derived from (R)-(-)-2-amino-1-butanol
| Guest Molecule | Enantiomeric Selectivity Order |
|---|---|
| Phenylethylamine Perchlorate (PhEtHClO₄) | (R) > (S) |
| Napthylethylamine Perchlorate (NapEtHClO₄) | (R) > (S) |
Peptide and Peptidomimetic Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for building peptide chains by sequentially adding amino acids to a growing chain anchored to an insoluble polymer resin. peptide2.comrsc.org The use of the Boc protecting group for the temporary protection of the Nα-amino group is a well-established strategy in SPPS. peptide2.comspringernature.com The general cycle involves anchoring the first Boc-protected amino acid to the resin, followed by repetitive cycles of (1) Boc group removal with an acid like TFA, (2) neutralization of the resulting ammonium salt, and (3) coupling the next Boc-protected amino acid. peptide2.comchempep.com
This compound, as a non-proteinogenic amino alcohol, can be integrated into this process to create peptide analogues or peptidomimetics with modified C-termini. Instead of forming a peptide bond, its hydroxyl group can be coupled to the carboxylic acid of the peptide chain's C-terminal residue, resulting in a peptide alcohol. More commonly, it is used as a terminal unit. After the synthesis of the desired peptide sequence on the resin is complete, the final Nα-Boc group is removed, and this compound can be coupled to the free N-terminus of the peptide chain. This reaction is typically mediated by standard peptide coupling reagents. The resulting structure is a peptide where the terminal amino group is replaced by the 2-amino-1-butanol moiety, which can alter the peptide's conformational properties, stability, and biological activity.
Table 3: Generalized Steps for Integrating this compound in SPPS
| Step | Action | Purpose |
|---|---|---|
| 1 | Complete synthesis of the primary peptide sequence on the solid support using standard Boc or Fmoc chemistry. | Assemble the desired peptide chain. |
| 2 | Remove the final N-terminal protecting group (e.g., Boc or Fmoc). | Expose the free amine of the N-terminal amino acid for coupling. |
| 3 | Couple this compound to the N-terminus of the resin-bound peptide using a coupling agent (e.g., PyBOP, HBTU). | Introduce the amino alcohol moiety as a terminal cap. The Boc group on the amino alcohol prevents self-polymerization. |
| 4 | Cleave the modified peptide from the resin and remove all side-chain protecting groups. | Release the final peptide alcohol product into solution for purification. |
An orthogonal protection strategy is one in which different classes of protecting groups can be removed under distinct chemical conditions without affecting the other groups. peptide.com This allows for the selective deprotection and modification of specific sites on a complex molecule, which is essential for synthesizing branched peptides, cyclic peptides, or peptides with side-chain modifications. peptide.com
The Boc group is a central component of many such strategies. Its key feature is its lability to moderately strong acids (e.g., TFA), while being completely stable to basic conditions. springernature.compeptide.com This property makes it perfectly orthogonal to the Fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to bases (typically piperidine) but stable to mild acid. The combination of Boc and Fmoc protection is one of the most powerful strategies in modern SPPS, allowing for the selective unmasking of either the N-terminus (Fmoc removal) or specific side chains protected with Boc.
Another common strategy is the Boc/Bzl (benzyl) scheme. While both groups are removed by acid, their labilities are sufficiently different for practical use. The Boc group can be cleaved with moderate acid (e.g., 50% TFA in DCM), while benzyl-based side-chain protecting groups require very strong acids like hydrogen fluoride (B91410) (HF) for removal. peptide.compeptide.com This difference allows for the iterative deprotection of the Nα-Boc group during chain elongation without cleaving the side-chain protection.
Table 4: Orthogonal and Semi-Orthogonal Protection Schemes Involving the Boc Group
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality |
|---|---|---|---|---|
| Boc | Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) | Fully Orthogonal |
| Boc | Acid (e.g., TFA) | Alloc | Pd(0) catalyst | Fully Orthogonal |
| Boc | Acid (e.g., TFA) | ivDde | Hydrazine | Fully Orthogonal |
| Boc | Moderate Acid (TFA) | Benzyl (Bzl) | Strong Acid (HF) | Semi-Orthogonal (Differential Lability) |
Mechanistic Investigations and Reaction Pathways
Mechanism of N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific thermal or acidic protocols.
The removal of the N-Boc group can be achieved by heating, a method that avoids the use of acid catalysts. acsgcipr.org Continuous flow technology is particularly well-suited for such thermal deprotections, offering precise temperature control and enhanced safety for reactions conducted at high temperatures. acs.org
Studies on a variety of N-Boc protected compounds, including those structurally similar to N-Boc-DL-2-amino-1-butanol, have elucidated the mechanism of thermal deprotection. The process is believed to proceed through an initial slow, concerted proton transfer with the release of isobutylene, which is followed by a rapid decarboxylation to yield the free amine, carbon dioxide, and isobutylene. vapourtec.comacs.orgresearchgate.netnih.gov A strong correlation has been identified between the reaction rate and the electrophilicity of the N-Boc carbonyl group. vapourtec.comacs.orgnih.gov
Continuous flow systems enable selective deprotection by carefully managing the temperature. For instance, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group, a difficult transformation using traditional acid-catalyzed methods. acs.orgresearchgate.net Research has demonstrated successful deprotection for numerous substrates, with many achieving clean (≥95%) product formation. vapourtec.comacs.orgresearchgate.netnih.gov
Data adapted from studies on various N-Boc protected amines in continuous flow systems. acs.orgnih.gov
The most common method for N-Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comyoutube.com The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. total-synthesis.com This is followed by the fragmentation of the protonated carbamate (B1207046). This fragmentation step results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.com The tert-butyl cation subsequently deprotonates to form isobutene gas. total-synthesis.com
Kinetic studies on the HCl-catalyzed deprotection of certain Boc-protected amines have revealed a second-order dependence on the acid concentration. nih.gov This observation has been rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the initially protonated tert-butyl carbamate. nih.gov This contrasts with deprotection using trifluoroacetic acid, which can show an inverse kinetic dependence upon the trifluoroacetate (B77799) concentration. nih.gov While effective, acid-catalyzed methods can suffer from poor selectivity when other acid-sensitive functional groups are present. acs.org
Kinetics of Reactions Involving 2-amino-1-butanol Derivatives
The rate law for the reaction of amines with CO2 generally includes terms for both uncatalyzed and base-catalyzed pathways. researchgate.net For primary and secondary amines, the rate constants often follow a Brønsted relationship, which correlates the reaction rate with the basicity (pKa) of the amine. researchgate.net Detailed mechanistic studies on similar amino alcohols like monoethanolamine (MEA) show that the formation of carbamates can occur through three parallel, reversible reactions involving the free amine with dissolved CO2, carbonic acid, and the bicarbonate ion, with the dominant pathway being strongly dependent on pH. nih.gov
The protonation constant (Ka) is a fundamental property that quantifies the basicity of an amine. For 2-amino-1-butanol (AB), the apparent protonation constant has been determined by potentiometric titration at various temperatures (from 298.15 K to 328.15 K) and different ionic strengths. researchgate.net To determine the thermodynamic protonation constant, the Debye-Hückel equation is typically used to extrapolate the experimental data to zero ionic strength. researchgate.net This constant is crucial for understanding and modeling reaction kinetics, such as carbamate formation, as the concentration of the reactive free amine is dependent on the pH and the amine's pKa.
Note: Specific pKa values from the cited study researchgate.net are not provided here but were determined across the specified temperature range.
Stereochemical Control and Enantioselectivity in Reactions
This compound is a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. The stereocenter at the C2 position is critical in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.
The stereoselective synthesis of vicinal amino alcohols is a significant area of research. diva-portal.org Common strategies to achieve enantiopure amino alcohols include:
Derivatization of the Chiral Pool: Starting from readily available, enantiomerically pure precursors like amino acids. For example, (R)-(-)-2-amino-1-butanol can be synthesized via the reduction of D-2-aminobutyric acid. chemicalbook.com
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. Methods like the Sharpless asymmetric aminohydroxylation of alkenes provide a direct route to enantioselective amino alcohol synthesis. diva-portal.org
Kinetic Resolution: Using an enzyme or chiral reagent to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
When this compound is used in a reaction, achieving an enantiomerically pure product requires either a preliminary resolution of the starting material or a reaction that is stereoselective. In reactions where a new stereocenter is formed, the existing stereocenter in the amino alcohol can influence the stereochemical outcome, a phenomenon known as substrate-controlled diastereoselectivity. The relative stereochemistry of the product (syn or anti) is determined by the transition state geometry, which is influenced by steric and electronic factors. For instance, highly stereocontrolled syntheses of anti-β-amino alcohols have been achieved from organoboronic acids, amines, and α-hydroxy aldehydes. dntb.gov.ua The ultimate level of stereochemical control in any reaction is a function of the relative energy barriers leading to the different stereoisomeric products.
By-product Formation and Mitigation Strategies in Synthetic Routes
The synthesis of this compound, while straightforward in principle, involves potential pathways that can lead to the formation of various by-products. The purity of the final product is contingent not only on the efficiency of the N-protection step but also on the purity of the starting material, DL-2-amino-1-butanol. Consequently, an examination of by-product formation must consider both the synthesis of the amino alcohol precursor and the subsequent N-tert-butyloxycarbonylation reaction.
By-products from Precursor Synthesis
The industrial synthesis of DL-2-amino-1-butanol can generate isomeric impurities. For instance, in a synthetic route starting from butene-1, the addition of the imido group can occur at the alternative position on the double bond, leading to the formation of the constitutional isomer, DL-1-amino-2-butanol. Research has shown that this isomeric impurity can be formed in amounts up to 8% google.com. The presence of this isomer in the starting material will inevitably lead to the corresponding N-Boc-DL-1-amino-2-butanol by-product during the protection step, which may be challenging to separate due to similar physical properties.
By-products from N-tert-Butyloxycarbonylation
The reaction of DL-2-amino-1-butanol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form the desired N-Boc protected product can be accompanied by several side reactions. The presence of two nucleophilic groups—the amino group and the hydroxyl group—in the substrate, along with the reactivity of the Boc-anhydride, gives rise to potential by-products.
Oxazolidinone Formation: Due to the 1,2-amino alcohol structure of the substrate, a significant potential by-product is the corresponding oxazolidinone. This occurs via an intramolecular cyclization reaction. The mechanism involves the initial N-Boc protection, followed by an intramolecular attack of the hydroxyl group on the carbonyl of the Boc group, leading to a stable five-membered ring and displacing tert-butanol (B103910). The formation of such heterocyclic by-products is a known complication in the protection of amino alcohols organic-chemistry.orgnih.gov.
Over-reaction Products (Di-Boc Species): Although the hydroxyl group is less nucleophilic than the amino group, protection of the alcohol to form an O-Boc derivative can occur, especially if forcing conditions are used. More common is the over-reaction at the nitrogen atom to form a di-Boc (N,N-bis(tert-butoxycarbonyl)) derivative, particularly if a base is used organic-chemistry.orgresearchgate.net.
Urethane and Isocyanate-Related Impurities: The reaction of amines with (Boc)₂O can sometimes lead to the formation of isocyanate intermediates, which can then react with another amine molecule to form urea-type by-products organic-chemistry.orgresearchgate.net.
The following table summarizes the common by-products encountered during the synthesis of this compound.
Table 1: Potential By-products in the Synthesis of this compound
| By-product Name | Structure | Origin |
|---|---|---|
| N-Boc-DL-1-amino-2-butanol | ![]() |
Impurity in DL-2-amino-1-butanol starting material |
| 4-Ethyl-1,3-oxazolidin-2-one | ![]() |
Intramolecular cyclization of this compound |
| N,N-DiBoc-DL-2-amino-1-butanol | ![]() |
Over-reaction of the amino group with (Boc)₂O |
Mitigation Strategies
Several strategies have been developed to minimize the formation of these by-products and enhance the chemoselectivity of the N-Boc protection of amino alcohols. The choice of solvent and catalyst is crucial in directing the reaction towards the desired mono-N-protected product.
Aqueous, Catalyst-Free Conditions: Performing the N-tert-butyloxycarbonylation in water has been shown to be a highly chemoselective method. This approach can afford N-Boc protected amino alcohols without the formation of oxazolidinone by-products organic-chemistry.orgnih.gov. The use of water as a solvent is also environmentally benign and cost-effective.
Fluorinated Alcohol Solvents: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been demonstrated to provide simple and efficient chemoselective mono-N-Boc protection of various amines, including α-amino alcohols. This method effectively prevents competitive side reactions such as the formation of isocyanates, ureas, and oxazolidinones organic-chemistry.org.
Control of Stoichiometry and Temperature: Careful control over the stoichiometry of the reagents, particularly limiting the amount of (Boc)₂O to a slight excess (e.g., 1.05-1.1 equivalents), can significantly reduce the incidence of over-reaction products like di-Boc species. Conducting the reaction at ambient or sub-ambient temperatures also helps to control the reaction rate and improve selectivity.
The following table outlines key mitigation strategies and their impact on by-product formation.
Table 2: Mitigation Strategies for By-product Formation
| Strategy | Target By-product(s) | Mechanism of Mitigation | Reference |
|---|---|---|---|
| Use of Water as Solvent | Oxazolidinones, Di-Boc, Ureas, Isocyanates | Enhances chemoselectivity for N-protection; hydrogen bonding with the carbonyl of (Boc)₂O activates it for nucleophilic attack by the amine. | organic-chemistry.orgnih.gov |
| Use of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Oxazolidinones, Ureas, Isocyanates | Acts as a non-nucleophilic solvent and catalyst, promoting selective N-acylation while suppressing side reactions. | organic-chemistry.org |
| Strict Stoichiometric Control | Di-Boc and O-Boc derivatives | Limiting the amount of (Boc)₂O prevents over-reaction with the primary product or the hydroxyl group. | General Synthetic Principle |
By implementing these mitigation strategies, the formation of undesirable by-products can be minimized, leading to a higher yield and purity of the target compound, this compound.
Analytical and Spectroscopic Characterization in Research
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for analyzing N-Boc-DL-2-amino-1-butanol, offering powerful tools for both quality assessment and the determination of stereochemical integrity.
Gas-liquid chromatography (GLC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While the direct analysis of polar, N-protected amino alcohols like this compound can be challenging due to their relatively low volatility, GLC is effectively used for related compounds, often requiring derivatization to increase volatility. sigmaaldrich.com For instance, in the synthesis of DL-2-amino-1-butanol, GLC analysis is employed to assess the purity of the product, such as its hydrochloride salt. A key application is identifying and quantifying isomeric impurities, like 1-amino-2-butanol, which can form as a by-product during synthesis. This ensures the correct starting material is used before the introduction of the Boc protecting group.
| Parameter | Description | Finding |
| Analyte | DL-2-amino-1-butanol HCl (precursor) | Assessed for purity before Boc-protection. |
| Technique | Gas Liquid Chromatography (GLC) | Used to separate and quantify components. |
| Impurity Detected | 1-amino-2-butanol | A common isomeric impurity. |
| Significance | Ensures the regiochemical purity of the material. | Essential for subsequent synthetic steps. |
Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess of chiral compounds. For N-Boc protected amino acids and their derivatives, macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated exceptional efficacy. sigmaaldrich.com These CSPs, which include teicoplanin and ristocetin (B1679390) A-based columns, can resolve a wide array of N-blocked amino compounds.
For the separation of N-Boc amino acids, the reversed-phase mode is typically the most effective approach. sigmaaldrich.com This method allows for the baseline resolution of the D- and L-enantiomers, making it an indispensable tool for quality control and for research involving stereospecific synthesis. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation.
| CSP Type | Commercial Name Example | Recommended Mode for t-BOC derivatives | Mobile Phase Components |
| Teicoplanin | CHIROBIOTIC T | Reversed-Phase | Volatile buffers (e.g., ammonium (B1175870) acetate) in water/methanol (B129727) mixtures |
| Ristocetin A | CHIROBIOTIC R | Reversed-Phase | Volatile buffers (e.g., ammonium trifluoroacetate) in water/acetonitrile mixtures |
Spectroscopic Techniques for Structural Elucidation
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of a broad O-H stretch indicates the alcohol group, while a sharp peak around 3350 cm⁻¹ is characteristic of the N-H bond within the carbamate (B1207046) (Boc) group. A very strong absorption is observed in the 1680-1700 cm⁻¹ range, which corresponds to the carbonyl (C=O) stretching of the Boc protecting group. The fingerprint region below 1500 cm⁻¹ contains complex vibrations, including C-O and C-N stretching, which are unique to the molecule. docbrown.info
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3350 (sharp) | N-H stretch | Carbamate (-NH) |
| ~2970 - 2870 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1700 - 1680 (strong) | C=O stretch | Carbamate (Boc group) |
| ~1520 | N-H bend | Carbamate (-NH) |
| ~1160 | C-O stretch | Alcohol/Carbamate |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of this compound, a prominent singlet appears at approximately 1.4 ppm, integrating to nine protons, which is the characteristic signal for the chemically equivalent methyl protons of the tert-butyl group. The remaining protons of the butanol backbone appear as multiplets at different chemical shifts. The protons on the carbon bearing the hydroxyl group (-CH₂OH) typically appear between 3.4 and 3.7 ppm, while the proton on the chiral carbon (-CH(NHBoc)-) is found further upfield.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The quaternary carbon of the Boc group appears around 80 ppm, and its carbonyl carbon is observed near 156 ppm. The carbons of the butanol chain are found in the aliphatic region of the spectrum.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.8 - 5.0 | Broad Singlet | 1H | NH (Carbamate) |
| ~3.4 - 3.7 | Multiplet | 3H | -CH (NHBoc)- and -CH₂ OH |
| ~2.5 - 2.8 | Broad Singlet | 1H | -OH |
| ~1.4 - 1.6 | Multiplet | 2H | -CH₂ CH₃ |
| 1.44 | Singlet | 9H | -C(CH₃ )₃ |
¹³C NMR Data
| Chemical Shift (ppm) | Carbon Assignment |
|---|---|
| ~156.5 | C =O (Carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~65.0 | -C H₂OH |
| ~55.0 | -C H(NHBoc)- |
| ~28.4 | -C(C H₃)₃ |
| ~25.0 | -C H₂CH₃ |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Weight: 189.25 g/mol ), the mass spectrum provides the molecular weight and structural information through fragmentation patterns. The molecular ion peak [M]⁺ may be observed at m/z 189.
Common fragmentation pathways for N-Boc protected compounds involve the loss of components from the Boc group. A characteristic fragmentation is the loss of a tert-butyl group ([M-57]⁺) or the loss of isobutylene, resulting in a fragment at m/z 133. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common pathway for alcohols. libretexts.orglibretexts.org
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 189 | [C₉H₁₉NO₃]⁺ | Molecular Ion [M]⁺ |
| 174 | [C₈H₁₆NO₃]⁺ | Loss of methyl group [M-15]⁺ |
| 133 | [C₅H₁₁NO₃]⁺ | Loss of tert-butyl radical [M-57]⁺ |
| 116 | [C₅H₁₀NO₂]⁺ | Loss of water from m/z 133 |
| 102 | [C₄H₁₂NO₂]⁺ | Loss of C₄H₉O radical |
| 88 | [C₄H₁₀NO]⁺ | Cleavage of Boc group |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Polarimetry for Optical Rotation Measurement
Polarimetry is a critical analytical technique employed in the study of chiral molecules such as the enantiomers of N-Boc-2-amino-1-butanol. This method measures the rotation of plane-polarized light as it passes through a solution of a chiral substance. The magnitude and direction of this rotation are characteristic of the specific enantiomer and its concentration, providing valuable information about the compound's stereochemistry and optical purity.
For this compound, which is a racemic mixture, the net optical rotation is zero. This is because the (R)- and (S)-enantiomers rotate plane-polarized light to an equal extent but in opposite directions, thus canceling each other out. However, for the individual enantiomers, a specific optical rotation can be measured, which is a fundamental physical property used to identify and characterize them.
The specific rotation ([α]) is calculated using the Biot equation:
[α]λT = α / (l × c)
Where:
α is the observed rotation in degrees.
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
l is the path length of the polarimeter tube in decimeters.
c is the concentration of the sample in grams per milliliter.
In the context of research and quality control, polarimetry is indispensable for verifying the enantiomeric purity of N-Boc-2-amino-1-butanol samples. drawellanalytical.comschmidt-haensch.com For instance, in the synthesis of enantiomerically pure pharmaceuticals, it is crucial to ensure that the starting materials and intermediates possess the correct stereochemistry, as different enantiomers can have varied pharmacological activities. drawellanalytical.com
Detailed research findings have reported the specific optical rotation for the S-enantiomer of N-Boc-2-amino-1-butanol. A certificate of analysis for N-Boc-(S)-(-)-2-amino-1-butanol reported a specific rotation of -27.7°, measured at a concentration of 1% in chloroform. drawellanalytical.com Based on the principles of stereochemistry, the (R)-enantiomer, N-Boc-(R)-(+)-2-amino-1-butanol, is expected to have a specific rotation of equal magnitude but opposite in sign, i.e., approximately +27.7°.
The data below summarizes the reported and expected specific rotation values for the enantiomers of N-Boc-2-amino-1-butanol.
Table 1: Specific Optical Rotation Data for N-Boc-2-amino-1-butanol Enantiomers
| Compound Name | CAS Number | Specific Rotation ([α]D) | Concentration (c) | Solvent |
| N-Boc-(S)-(-)-2-amino-1-butanol | 150736-72-4 | -27.7° drawellanalytical.com | 1 g/100 mL drawellanalytical.com | Chloroform drawellanalytical.com |
| N-Boc-(R)-(+)-2-amino-1-butanol | 150736-71-3 | +27.7° (expected) | 1 g/100 mL | Chloroform |
This ability to quantify the optical rotation allows researchers to determine the enantiomeric excess (ee) of a sample, which is a measure of its purity with respect to its enantiomers. This is a critical parameter in asymmetric synthesis and the development of chiral drugs.
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Systems
Research into the catalytic applications of N-Boc-DL-2-amino-1-butanol and its derivatives is an expanding field. The core structure of 2-amino-1-butanol, obtainable after deprotection, is a valuable chiral ligand for asymmetric catalysis. The development of novel catalytic systems is focused on leveraging this chirality to achieve high enantioselectivity in chemical transformations.
Future research may involve:
Immobilization on Supports: Anchoring the this compound moiety or its derivatives onto solid supports like polymers or silica (B1680970) gel. This would facilitate catalyst recovery and recycling, a key principle of green chemistry.
Metal Complex Formation: Using the deprotected amino alcohol to form chiral complexes with various transition metals (e.g., Ruthenium, Rhodium, Iridium). These complexes can be investigated as catalysts for asymmetric hydrogenation, transfer hydrogenation, and other carbon-carbon bond-forming reactions.
Organocatalysis: Exploring the use of derivatives of this compound as organocatalysts, for instance, in aldol (B89426) or Michael reactions, where the chiral backbone can induce stereoselectivity.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates like this compound. The focus is on developing more sustainable and environmentally benign synthetic routes.
Key areas of development include:
Enzymatic and Biocatalytic Methods: Utilizing enzymes for the selective acylation or deprotection steps, which can operate under mild conditions and often exhibit high stereoselectivity, reducing the need for traditional protecting group chemistry.
Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace conventional volatile organic compounds (VOCs).
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring catalytic routes that avoid stoichiometric reagents.
| Green Chemistry Approach | Advantage | Research Focus |
| Biocatalysis | High selectivity, mild conditions | Use of lipases for selective Boc-protection or deprotection. |
| Green Solvents | Reduced environmental impact and toxicity | Replacing chlorinated solvents with water, ethanol, or ionic liquids. |
| Catalytic Routes | Higher efficiency, less waste | Development of catalytic amination or hydroxylation processes. |
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound (after deprotection to reveal the amine and hydroxyl groups) makes it a promising monomer or additive in the synthesis of advanced materials and polymers.
Organosilicone Compositions: The unprotected form, DL-2-amino-1-butanol, has been noted as a potential component in organosilicone compositions. The amino and hydroxyl groups can react with silane (B1218182) coupling agents or silicone precursors to modify the properties of silicone polymers, potentially improving adhesion, thermal stability, or surface characteristics.
Flame Retardant Compositions: Similarly, DL-2-amino-1-butanol has been identified as a component in flame retardant compositions. Nitrogen and oxygen-containing compounds can act synergistically in intumescent systems, which swell upon heating to form a protective char layer. The specific contribution of the aminobutanol (B45853) structure could be an area of further investigation for creating more effective and less toxic flame retardants.
Degradable Polymers: The amino alcohol structure is a key component in creating biodegradable polymers like poly(ester amide)s. These materials are of significant interest for biomedical applications, such as in tissue engineering scaffolds, due to their biocompatibility and tunable degradation rates.
Exploration in Biochemical and Proteomics Research
In biochemical and proteomics research, the primary role of this compound is as a protected building block. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in peptide synthesis. nih.govvectorlabs.com
Solid-Phase Peptide Synthesis (SPPS): The Boc protecting group prevents the amine from participating in unwanted side reactions during the formation of peptide bonds. vectorlabs.combiosynth.com It is stable under coupling conditions but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA) to allow the next amino acid to be added to the growing peptide chain. thermofisher.com While standard proteinogenic amino acids are more common, non-standard amino acids and their alcohol derivatives like this compound can be incorporated to create peptidomimetics or peptide analogs with modified properties, such as:
Increased stability against enzymatic degradation.
Improved conformational rigidity.
Altered biological activity.
The use of Boc-protected amino alcohols is a key strategy for synthesizing peptides with modified C-termini, which can be crucial for their function as therapeutic agents or research probes. researchgate.net
Computational Chemistry and Modeling Studies
Computational chemistry and molecular modeling offer powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating research.
Future prospects in this area include:
Conformational Analysis: Modeling the stable conformations of the molecule to understand how its three-dimensional shape influences its reactivity and its interaction with other molecules, such as enzymes or catalytic sites.
Reaction Mechanism Studies: Simulating the reaction pathways for its synthesis or its role in catalysis to elucidate transition states and intermediates. This can help in optimizing reaction conditions and designing more efficient catalysts.
Predicting Material Properties: For its potential applications in polymer chemistry, computational models can be used to predict the bulk properties of polymers incorporating the aminobutanol monomer, such as mechanical strength, thermal stability, and degradation behavior.
Q & A
Q. What are the recommended methods for synthesizing and purifying N-Boc-DL-2-amino-1-butanol?
- Methodological Answer : Synthesis typically involves Boc-protection of DL-2-amino-1-butanol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or DMAP in THF). Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane). Ensure inert atmosphere (N₂/Ar) to prevent undesired side reactions. Safety protocols (e.g., gloves, ventilation) are critical due to potential irritancy .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H, ¹³C): Confirm Boc-group presence (tert-butyl signals at δ ~1.4 ppm in ¹H NMR; carbonyl at ~155 ppm in ¹³C NMR) and stereochemical integrity.
- FT-IR : Detect carbamate C=O stretch (~1680–1720 cm⁻¹).
- HPLC/MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 204.3).
Cross-reference with CAS 752135-63-0 and PubChem data for validation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental release.
- Storage : Keep in sealed containers under dry, inert conditions (argon) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound behave under acidic or basic conditions, and how can its stability be optimized for multi-step syntheses?
- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To prevent premature deprotection:
- Avoid strong acids (e.g., TFA, HCl) during downstream reactions unless intentional.
- Use mild bases (e.g., NaHCO₃) for workup.
Stability studies (TGA/DSC) under varying pH/temperature can identify decomposition thresholds. For long-term storage, maintain anhydrous conditions and monitor via periodic NMR .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., solvent purity, humidity).
- Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination.
- Data Cross-Validation : Compare with deuterated analogs (e.g., sec-butanol-d₉, CAS 1202864-22-9) to isolate isotopic effects on solubility .
Q. How can this compound serve as a chiral building block in asymmetric catalysis or peptide mimetics?
- Methodological Answer :
- Chiral Auxiliary : Utilize the stereogenic center at C2 for enantioselective alkylation or aldol reactions.
- Peptide Backbone Modification : Incorporate into β-peptides via solid-phase synthesis, followed by Boc deprotection (TFA/CH₂Cl₂) and coupling with Fmoc-amino acids.
Monitor enantiomeric excess using chiral HPLC (e.g., Chiralpak IA column) .
Q. What isotopic labeling approaches (e.g., deuterium, ¹³C) are feasible for mechanistic studies of reactions involving this compound?
- Methodological Answer :
- Deuterated Synthesis : Replace protons at specific positions using deuterated reagents (e.g., D₂O in hydrolysis steps).
- Tracer Studies : Use ¹³C-labeled Boc groups (synthesized from ¹³CO₂) to track reaction pathways via ¹³C NMR or mass spectrometry.
Reference deuterated analogs (e.g., sec-butanol-3,3,4,4,4-d₅, CAS 75749-92-7) for methodology adaptation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in Boc-deprotection efficiency reported in different solvent systems?
- Methodological Answer :
- Systematic Solvent Screening : Test deprotection in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents with acid catalysts (TFA, HCl).
- Kinetic Studies : Use in situ IR or UV-Vis to monitor reaction rates.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to assess solvent effects on carbamate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



